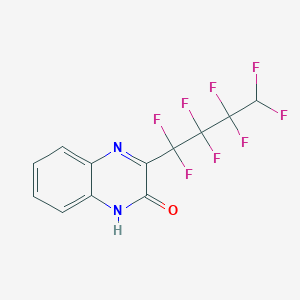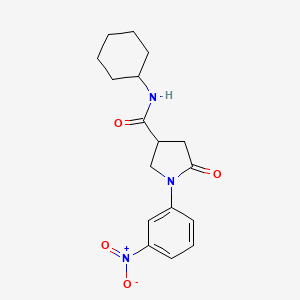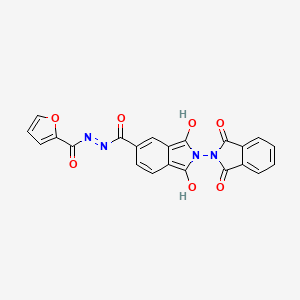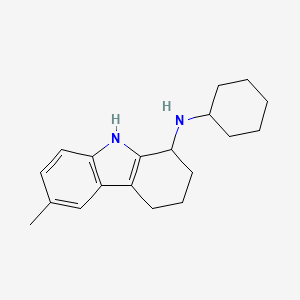
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone, also known as OFBQ, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. OFBQ belongs to the quinoxaline family of compounds and is a derivative of 2(1H)-quinoxalinone. It is a white crystalline solid that is soluble in organic solvents and insoluble in water.
作用機序
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is believed to interact with metal ions through a coordination complex formation, which results in a change in its fluorescence properties. It is also thought to inhibit the activity of cholinesterase enzymes through a reversible binding mechanism.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone can inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters in the brain. This suggests that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone may have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a fluorescent probe is its high selectivity for metal ions such as copper and zinc. However, one limitation is that 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone is not water-soluble, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the study of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone. One area of research could be the development of water-soluble derivatives of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone for use in aqueous environments. Another direction could be the investigation of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a potential therapeutic agent for the treatment of neurological disorders. Additionally, further studies could be conducted to explore the potential of 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone as a fluorescent probe for the detection of other metal ions.
合成法
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone can be synthesized through a multistep process that involves the reaction of 2,3-dichloroquinoxaline with 1,1,2,2,3,3,4,4-octafluorobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to yield 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone.
科学的研究の応用
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-2(1H)-quinoxalinone has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
特性
IUPAC Name |
3-(1,1,2,2,3,3,4,4-octafluorobutyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F8N2O/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(23)22-6-4-2-1-3-5(6)21-7/h1-4,9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQZPRALIVDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367525 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89995-29-9 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)

![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)


![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)

![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
